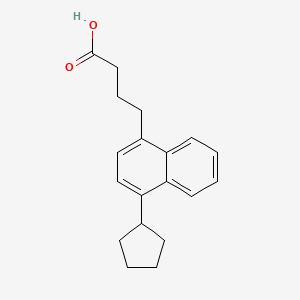
Benzeneacetic acid, 4-(1-naphthalenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid is an organic compound that features a naphthalene ring attached to a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and benzyl chloride.
Friedel-Crafts Alkylation: Naphthalene undergoes Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(chloromethyl)naphthalene.
Grignard Reaction: The 1-(chloromethyl)naphthalene is then reacted with phenylmagnesium bromide (Grignard reagent) to form 1-(naphthalen-1-ylmethyl)benzene.
Oxidation: The final step involves the oxidation of 1-(naphthalen-1-ylmethyl)benzene using potassium permanganate or another suitable oxidizing agent to yield 2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl ring instead of a naphthalene ring.
Naphthaleneacetic acid: Contains a naphthalene ring but lacks the phenylacetic acid moiety.
Uniqueness
2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid is unique due to the presence of both naphthalene and phenylacetic acid moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
832730-94-6 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
2-[4-(naphthalen-1-ylmethyl)phenyl]acetic acid |
InChI |
InChI=1S/C19H16O2/c20-19(21)13-15-10-8-14(9-11-15)12-17-6-3-5-16-4-1-2-7-18(16)17/h1-11H,12-13H2,(H,20,21) |
InChI-Schlüssel |
FAVBMXBFTXRCFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=C(C=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


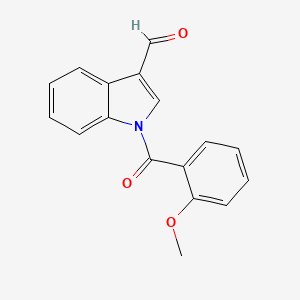
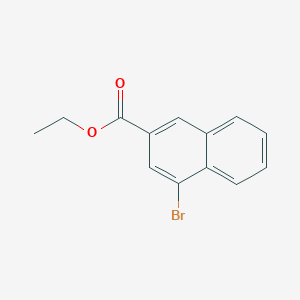
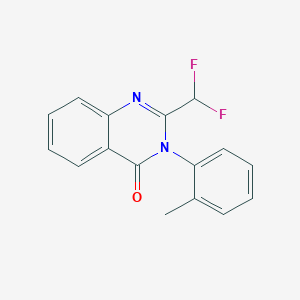
![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
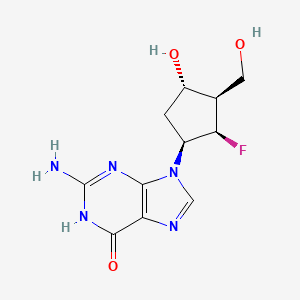
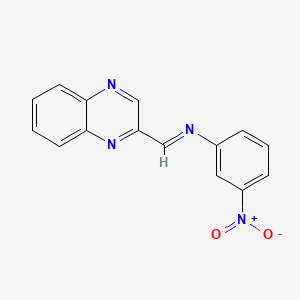
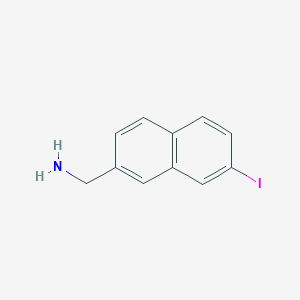
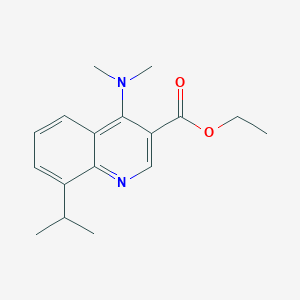
![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
![1,2,3,4,6,7,8,12-Octahydrobenzo[6,7]cyclohepta[1,2,3-de]isoquinoline-2-carboxamide](/img/structure/B11843878.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)

![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)
